N,N'-Dibutylidenehexane-1,6-diamine N,N'-Dibutylidenehexane-1,6-diamine
Brand Name: Vulcanchem
CAS No.: 1002-91-1
VCID: VC21016370
InChI: InChI=1S/C14H28N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h11-12H,3-10,13-14H2,1-2H3
SMILES: CCCC=NCCCCCCN=CCCC
Molecular Formula: C14H28N2
Molecular Weight: 224.39 g/mol

N,N'-Dibutylidenehexane-1,6-diamine

CAS No.: 1002-91-1

Cat. No.: VC21016370

Molecular Formula: C14H28N2

Molecular Weight: 224.39 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Dibutylidenehexane-1,6-diamine - 1002-91-1

Specification

CAS No. 1002-91-1
Molecular Formula C14H28N2
Molecular Weight 224.39 g/mol
IUPAC Name N-[6-(butylideneamino)hexyl]butan-1-imine
Standard InChI InChI=1S/C14H28N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h11-12H,3-10,13-14H2,1-2H3
Standard InChI Key BXVWDQVTNGDHOK-UHFFFAOYSA-N
SMILES CCCC=NCCCCCCN=CCCC
Canonical SMILES CCCC=NCCCCCCN=CCCC

Introduction

Structure and Chemical Identity

Molecular Structure

N,N'-Dibutylidenehexane-1,6-diamine (CAS: 1002-91-1) is a Schiff base formed by the condensation reaction between 1,6-hexanediamine and butyraldehyde. Its chemical structure contains a hexamethylene chain with imine (C=N) bonds at both termini connected to butyl groups. The molecular formula is C14H28N2, with a theoretical molecular weight of approximately 224.39 g/mol.

Structural Features

The compound possesses several key structural features:

  • Two imine (C=N) bonds that can participate in various chemical reactions

  • A flexible hexamethylene chain (-CH2)6 that provides conformational mobility

  • Butyl groups that contribute to the hydrophobic character

  • The absence of hydrogen bond donors (as the amine hydrogens are replaced during imine formation)

Relationship to Similar Compounds

N,N'-Dibutylidenehexane-1,6-diamine differs from structurally related compounds like N,N'-dibutyl-1,6-hexanediamine (CAS: 4835-11-4) primarily in bond type. While both contain the same number of carbon atoms, N,N'-Dibutylidenehexane-1,6-diamine contains imine (C=N) bonds, whereas N,N'-dibutyl-1,6-hexanediamine contains amine (C-N) bonds, resulting in significantly different chemical properties .

PropertyN,N'-Dibutylidenehexane-1,6-diamineN,N'-dibutyl-1,6-hexanediamine
Bond typeC=N (imine)C-N (amine)
Molecular formulaC14H28N2C14H32N2
Molecular weight224.39 g/mol228.42 g/mol
ReactivityHigher due to imine functionalityLower; typical amine reactivity
Hydrogen bondingNon-donorDonor (NH groups)

Synthesis Methods

Synthetic Routes

N,N'-Dibutylidenehexane-1,6-diamine can be synthesized through the condensation reaction of 1,6-hexanediamine with butyraldehyde under specific conditions. This reaction follows the typical Schiff base formation mechanism.

Reaction Conditions

The synthesis typically involves:

  • Reactants: 1,6-hexanediamine and butyraldehyde

  • Catalyst: Acidic or basic catalysts can facilitate the reaction

  • Solvent: Common solvents include ethanol or methanol

  • Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures

  • Reaction Time: Typically ranges from a few hours to overnight

Industrial Production Methods

In industrial settings, production may employ continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions enhances process efficiency. Water removal techniques, such as azeotropic distillation with toluene or molecular sieves, are often employed to drive the equilibrium toward product formation.

Physical and Chemical Properties

Physical Properties

While specific physical property data for N,N'-Dibutylidenehexane-1,6-diamine is limited in the literature, estimated properties can be derived based on its structure and similar compounds:

  • Physical State: Likely a liquid or low-melting solid at room temperature

  • Color: Colorless to pale yellow

  • Odor: Characteristic amine-like odor

  • Solubility: Limited solubility in water; soluble in organic solvents

Chemical Reactivity

N,N'-Dibutylidenehexane-1,6-diamine can undergo various chemical reactions, primarily through its imine functionality:

Hydrolysis

The imine bonds are susceptible to hydrolysis, particularly in acidic conditions, regenerating the original amine and aldehyde.

Reduction

Reduction of the C=N bonds with agents such as sodium borohydride or lithium aluminum hydride converts the compound to N,N'-dibutyl-1,6-hexanediamine.

Addition Reactions

The imine bonds can participate in various addition reactions, including:

  • Nucleophilic additions

  • Cycloadditions

  • Michael-type additions

Polymerization

As a bifunctional monomer, it can participate in various polymerization reactions to form polyamides and other polymer networks.

Applications and Uses

Polymer Chemistry

N,N'-Dibutylidenehexane-1,6-diamine serves primarily as a monomer in polyamide synthesis. Its bifunctional nature allows it to act as a cross-linking agent, contributing to the formation of three-dimensional polymer networks with enhanced mechanical properties.

Comparative Applications

The table below compares the applications of N,N'-Dibutylidenehexane-1,6-diamine with related compounds:

CompoundPrimary ApplicationsUnique Features
N,N'-Dibutylidenehexane-1,6-diaminePolyamide synthesis, cross-linking agentReactive imine bonds
N,N'-dibutyl-1,6-hexanediaminePolymer intermediate, chemical intermediateMore stable amine functionality
HexamethylenediamineNylon production, epoxy curingPrimary amine reactivity
N,N,N',N'-Tetramethyl-1,6-hexanediamineCatalyst, polymer additiveTertiary amine functionality

Analytical Characterization

Spectroscopic Analysis

Characterization of N,N'-Dibutylidenehexane-1,6-diamine typically employs several spectroscopic techniques:

Infrared Spectroscopy (IR)

Key diagnostic features include:

  • C=N stretching band at approximately 1640-1660 cm⁻¹

  • Absence of N-H stretching bands from primary amines (3300-3500 cm⁻¹)

  • C-H stretching bands from the aliphatic chain (2800-3000 cm⁻¹)

Nuclear Magnetic Resonance (NMR)

¹H NMR characteristics likely include:

  • Imine proton signal at approximately 7.5-8.0 ppm

  • Methylene protons adjacent to the imine nitrogen at 3.3-3.6 ppm

  • Butyl chain protons at 0.8-2.2 ppm

  • Hexamethylene chain protons at 1.2-1.7 ppm

Mass Spectrometry

Mass spectrometry would likely show:

  • Molecular ion peak at m/z 224

  • Fragmentation patterns characteristic of imine cleavage

  • Loss of butyl fragments (M-57)

Structure-Property Relationships

Comparison with Similar Diamines

The properties of N,N'-Dibutylidenehexane-1,6-diamine can be contrasted with structurally related diamines to understand structure-property relationships:

CompoundKey Structural FeatureEffect on Properties
N,N'-Dibutylidenehexane-1,6-diamineImine bondsHigher reactivity, reversible bonding
N,N'-dibutyl-1,6-hexanediamineSecondary amine bondsGreater stability, H-bonding capability
HexamethylenediaminePrimary amine groupsHighest reactivity, strong H-bonding
N,N'-dibenzylhexane-1,6-diamineAromatic substituentsIncreased rigidity, UV absorption

Influence of Chain Length

The hexamethylene chain in N,N'-Dibutylidenehexane-1,6-diamine provides:

  • Flexibility to the molecule

  • Hydrophobic character

  • Distance between reactive imine groups

  • Potential for conformational diversity

These properties significantly influence its behavior in polymerization reactions and its effectiveness as a cross-linking agent .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator